Sodium hydrogen sebacate (CAS 14047-57-5) is the monosodium salt of sebacic acid, a linear ten-carbon dicarboxylic acid. Its structure, featuring one free carboxylic acid group and one sodium carboxylate group, imparts a unique combination of properties not present in the parent acid or the fully neutralized disodium salt. This bifunctionality makes it a specialized precursor and formulation agent, particularly in applications requiring both water solubility and a reactive acid moiety for subsequent chemical transformations or for providing buffered pH control in aqueous systems. [1]
Direct substitution of sodium hydrogen sebacate with more common alternatives like sebacic acid or disodium sebacate often leads to process and formulation failure. Sebacic acid itself has very limited water solubility, making it unsuitable for creating concentrated aqueous stock solutions or for use in many water-based formulations. [1] Conversely, while disodium sebacate is highly water-soluble, it lacks the free carboxylic acid group necessary for certain step-growth polymerizations and creates a neutral-to-basic solution, which is incompatible with pH-sensitive systems that require a mildly acidic buffer. Sodium hydrogen sebacate is specified when a balance of high water solubility, a reactive acid group, and controlled pH is critical for the application.
A primary differentiator for procuring sodium hydrogen sebacate is its significantly higher aqueous solubility compared to its parent diacid. While sebacic acid is only slightly soluble in water, the presence of the sodium salt group makes the monosodium form highly soluble, suitable for preparing concentrated aqueous solutions. [1] Disodium sebacate is also highly soluble, but the choice for the monosodium form is made when the pH and reactive properties of the free acid are also required.
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | High water solubility suitable for aqueous-based processes |
| Comparator Or Baseline | Sebacic Acid: 'soluble slightly in water' |
| Quantified Difference | Qualitatively significant; enables high-concentration aqueous formulations not possible with the parent acid. |
| Conditions | Standard temperature and pressure, aqueous solution. |
For any application requiring a water-based formulation, such as coolants, cosmetics, or certain polymerization processes, sebacic acid is a non-starter due to solubility limits, making this salt essential.
As a salt of a weak diacid, sodium hydrogen sebacate acts as a buffer in aqueous solutions. The pKa values for sebacic acid are approximately 4.5 (pKa1) and 5.5 (pKa2). A solution of the monosodium salt will establish a pH in the mildly acidic range around the second pKa value. This contrasts sharply with sebacic acid, which creates a more acidic solution, and disodium sebacate, which results in a neutral to slightly basic solution. This inherent buffering capability is critical for pH-sensitive applications.
| Evidence Dimension | Resulting Aqueous pH |
| Target Compound Data | Buffered, mildly acidic pH (near pKa2 of sebacic acid, ~5.5) |
| Comparator Or Baseline | Sebacic Acid: Acidic (pH < 4.5) | Disodium Sebacate: Neutral to slightly basic (pH > 7) |
| Quantified Difference | Provides a distinct and stable pH operating window compared to the acidic or basic nature of its closest analogs. |
| Conditions | Aqueous solution. |
This allows for direct use in pH-sensitive formulations like engine coolants or metalworking fluids without adding external buffering agents, simplifying manufacturing and improving product stability.
The key structural feature for its use as a chemical precursor is the presence of one of each functional group type: a nucleophilic carboxylate and a reactive carboxylic acid. This allows it to be used in step-growth polymerizations where the free acid can participate in reactions like esterification or amidation, while the salt group maintains solubility and processability. The disodium salt, lacking a free acid group, cannot be used in these specific synthesis routes. The parent diacid can be used, but lacks the solubility advantages of the monosodium salt for aqueous or polar-solvent based processes.
| Evidence Dimension | Reactive Functional Groups for Polymerization |
| Target Compound Data | 1x -COOH (for ester/amide formation), 1x -COONa (for solubility/processing) |
| Comparator Or Baseline | Disodium Sebacate: 0x -COOH, 2x -COONa (unreactive for this purpose) |
| Quantified Difference | Qualitative but absolute: possesses the required reactive group that the fully neutralized salt completely lacks. |
| Conditions | Typical conditions for polyester or polyamide synthesis. |
For synthesizing specialty copolymers or functionalized polymers requiring a C10 diacid backbone with controlled aqueous processability, this specific monosodium form is the enabling reagent.
Its ability to provide corrosion inhibition while maintaining a stable, mildly acidic pH makes it a strong candidate for modern coolant formulations. Unlike disodium sebacate, which can raise pH, sodium hydrogen sebacate helps protect mixed-metal systems in a pH range that minimizes the corrosion of sensitive components like aluminum. [1]
As a water-soluble monomer containing a single reactive carboxylic acid group, this compound is the correct choice for producing specific polyester structures in aqueous or polar solvent systems. It allows for controlled incorporation of the C10 backbone into a polymer chain where the use of insoluble sebacic acid would be impractical.
In cosmetic formulations where pH must be tightly controlled to match skin's natural acidity, sodium hydrogen sebacate serves as an effective, highly soluble buffering agent. It provides these functions while also potentially acting as an emulsifier, a dual role that cannot be filled by either sebacic acid or its disodium salt.